Decacarbonyldimanganese

Catalog No.
S534493
CAS No.
10170-69-1
M.F
C10Mn2O10
M. Wt
389.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decacarbonyldimanganese

CAS Number

10170-69-1

Product Name

Decacarbonyldimanganese

IUPAC Name

carbon monoxide;manganese

Molecular Formula

C10Mn2O10

Molecular Weight

389.98 g/mol

InChI

InChI=1S/10CO.2Mn/c10*1-2;;

InChI Key

QFEOTYVTTQCYAZ-UHFFFAOYSA-N

SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn].[Mn]

Solubility

Soluble in DMSO

Synonyms

Manganese carbonyl; Decacarbonyldimanganese; Dimanganese decacarbonyl; Manganese carbonyl.

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn].[Mn]

Description

The exact mass of the compound Manganese carbonyl is 389.8252 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203018. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Manganese Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biomedical Applications

Manganese-based nanoparticles, including those derived from manganese carbonyl, have shown great potential for various biomedical applications . These nanoparticles are eco-friendly, economical, biocompatible, and possess strong adsorption properties .

Method of Application: These nanoparticles are used in different biological applications such as drug delivery, anticancer, antimicrobial, antioxidants, nanozymes, photothermal therapy, and biosensing .

Results or Outcomes: The use of these nanoparticles has opened up new possibilities in the field of biomedical sciences, with their unique fundamental properties being of particular interest .

Near-Infrared-Triggered Carbon Monoxide and Mn2+ Delivery

Manganese carbonyl has been used in the development of a near-infrared (NIR)-responsive nanoplatform . This platform is based on upconversion nanoparticles (UCNPs) loaded with a manganese carbonyl complex .

Method of Application: The UCNPs are used to generate UV light locally, which leads to the photodecomposition of the manganese carbonyl complex into CO and manganese oxide (MnOX). The MnOX is then reduced to Mn2+ by the overexpressed glutathione in cancer cells .

Results or Outcomes: This method allows for the NIR-controlled co-release of CO and Mn2+, enhancing the controlled delivery and biomedical application of carbon monoxide-releasing molecules (CORMs) .

Catalysts for Hydrosilylation Reactions

Manganese carbonyl complexes have been used as catalysts for hydrosilylation reactions .

Method of Application: The bis(imino)pyridine-supported compound (Ph2PPrPDI)Mn mediates ketone hydrosilylation with exceptional activity under solvent-free conditions . Silanes including Ph2SiH2, (EtO)3SiH, (EtO)2MeSiH, and (EtO)Me2SiH were found to partially reduce cyclohexanone in the presence of (Ph2PPrPDI)Mn .

Results or Outcomes: Turnover frequencies of up to 1280 min−1 were observed using PhSiH3 . This method allows for the atom-efficient preparation of tertiary and quaternary silanes .

Electrocatalysts for CO2 Reduction

Manganese carbonyl complexes have been used as selective electrocatalysts for CO2 reduction .

Method of Application: The development and mechanistic study of molecular electrocatalysts that show high selectivity to CO2 reduction in the presence of high proton concentrations is of great interest to the field .

Results or Outcomes: While still an emerging field, manganese-based catalysts can be successfully integrated into electrochemical and photoelectrochemical devices for CO2 reduction .

Manganese Dioxide Applications

Manganese dioxide (MnO2), a type of redox-active transition-metal dioxide, has found wide applications in catalysts, oxidants, ferrites, achromats and battery materials .

Method of Application: MnO2 is also increasingly being used in the biomedical field for disease diagnosis and treatment .

Results or Outcomes: The use of MnO2 has opened up new possibilities in the field of biomedical sciences, with their unique fundamental properties being of particular interest .

Nanotechnology

Manganese-based nanoparticles, especially those derived from manganese carbonyl, have shown great potential for various applications in nanotechnology .

Method of Application: These nanoparticles are developed due to their unique fundamental properties and are used in various fields .

Results or Outcomes: The development of manganese-based nanoparticles has opened up new possibilities in the field of nanotechnology .

Reductive Transformations

Manganese carbonyl complexes have been used for a broad range of reductive transformations .

Method of Application: Low-valent Mn compounds have proven to be particularly effective for the hydrosilylation of carbonyl- and carboxylate-containing substrates .

Results or Outcomes: This method allows for the atom-efficient preparation of tertiary and quaternary silanes .

Decacarbonyldimanganese, with the chemical formula Mn2_2(CO)10_{10}, is a bimetallic carbonyl complex of manganese. It consists of two manganese atoms coordinated to ten carbon monoxide ligands. This compound is notable for its weak manganese-manganese bond, which can undergo homolytic cleavage under thermal or photochemical conditions, generating highly reactive manganese-centered radicals. These radicals are capable of activating various chemical bonds, making decacarbonyldimanganese a valuable reagent in organometallic chemistry and catalysis .

, particularly those involving radical mechanisms. Key reactions include:

  • Homolytic Cleavage: Upon heating or light irradiation, the Mn-Mn bond can cleave to form manganese radicals, which can further react with different substrates, activating Si-H, C-halogen, N-halogen, S-halogen, and O=O bonds .
  • Radical Polymerization: It has been used in controlled/living radical polymerization processes for vinyl acetate and styrene .
  • Substitution Reactions: Photochemical substitution reactions can occur when decacarbonyldimanganese interacts with other ligands or substrates, leading to the formation of new complexes .

Decacarbonyldimanganese can be synthesized through various methods:

  • Direct Synthesis: The original synthesis was performed by reacting manganese precursors with carbon monoxide gas under controlled conditions. This method requires careful handling due to the toxicity of carbon monoxide .
  • Dimerization of Manganese Complexes: More recent methods involve dimerizing manganese(I) complexes without the need for additional carbon monoxide, which simplifies the process and improves safety .
  • Reductive Cleavage: Another synthesis approach involves using sodium metal to reduce manganese carbonyl complexes, yielding decacarbonyldimanganese along with sodium salts .

Decacarbonyldimanganese has several applications in chemistry:

  • Catalysis: It serves as a catalyst in various organic reactions due to its ability to generate reactive radical species.
  • Material Science: Its involvement in radical polymerization makes it useful for synthesizing advanced materials.
  • Organometallic Studies: The compound is often used as a model system to study metal-metal bonding and fundamental organometallic phenomena .

Interaction studies involving decacarbonyldimanganese typically focus on its reactivity with other organic compounds. For example:

  • Reactions with Quinones and α-Diketones: Electron spin resonance studies have shown that decacarbonyldimanganese reacts with these compounds under thermal and photochemical conditions, indicating its utility in exploring radical pathways .
  • Biphasic Media Reactions: Research has demonstrated that it can initiate radical reactions in biphasic systems, showcasing its versatility as a radical initiator .

Decacarbonyldimanganese shares similarities with other metal carbonyl complexes but exhibits unique properties due to its dimeric structure and reactivity profile. Here are some comparable compounds:

CompoundFormulaNotable Features
Dimolybdenum decacarbonylMo2_2(CO)10_{10}Similar dimeric structure; used in catalysis
Dirhenium decacarbonylRe2_2(CO)10_{10}Heavier analogue; studied for metal-metal bonding
Pentacarbonylmanganese(I)Mn(CO)5_5A monomeric form; used as a precursor for dimers

Uniqueness of Decacarbonyldimanganese

Decacarbonyldimanganese is unique among these compounds primarily due to its ability to generate highly reactive manganese radicals through the cleavage of its weak Mn-Mn bond. This property enables it to participate effectively in various radical-based reactions and catalysis, distinguishing it from other metal carbonyls that may not exhibit such pronounced radical behavior.

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

389.8252

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

85SI7K7FWW

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (88.37%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

10170-69-1

Wikipedia

Dimanganese decacarbonyl

General Manufacturing Information

Manganese, decacarbonyldi-, (Mn-Mn): ACTIVE

Dates

Modify: 2024-04-14
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